molecular formula C6H4Cl2N2O B169271 1-(3,5-Dichloropyrazin-2-YL)ethanone CAS No. 136866-39-2

1-(3,5-Dichloropyrazin-2-YL)ethanone

Cat. No.: B169271
CAS No.: 136866-39-2
M. Wt: 191.01 g/mol
InChI Key: IPYUCBQERMHHCU-UHFFFAOYSA-N
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Description

1-(3,5-Dichloropyrazin-2-YL)ethanone is a chemical compound with the molecular formula C6H4Cl2N2O and a molecular weight of 191.01 g/mol . It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the pyrazine ring and an ethanone group at the 2nd position. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 1-(3,5-Dichloropyrazin-2-YL)ethanone typically involves the chlorination of pyrazine derivatives followed by acylation. One common method includes the reaction of 3,5-dichloropyrazine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Properties

IUPAC Name

1-(3,5-dichloropyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c1-3(11)5-6(8)10-4(7)2-9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYUCBQERMHHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5 g of 1-(3,5-dichloro-pyrazin-2-yl)-ethanol obtained in step (i) were dissolved in dry DCM (100 ml) at RT in a reaction vessel containing a magnetic stirring bar and 80.7 ml Dess-Martin periodinane (1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one) solution (15% in DCM), and the mixture stirred for 30 min before the reaction was quenched with a saturated aqueous sodium bicarbonate solution (100 ml) and extracted with EtOAc (3×200 ml). The combined organic phases were dried over sodium sulfate, filtered and evaporated to afford the crude product as a brown oil. Purification by flash chromatography on silica gel using a mixture of EtOAc and heptane as the eluent afforded 1-(3,5-dichloro-pyrazin-2-yl)-ethanone as a colorless oil after evaporation of the solvents under reduced pressure. Yield: 1.9 g (38%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80.7 mL
Type
reactant
Reaction Step Two

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